
alpha-Artemether-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Artemether-d3 is a deuterated derivative of alpha-Artemether, a compound derived from artemisinin, which is a natural product obtained from the plant Artemisia annua. This compound is primarily used as an internal standard in analytical chemistry for the quantification of alpha-Artemether by gas chromatography or liquid chromatography-mass spectrometry . It exhibits antimalarial and antifungal activities, making it a valuable compound in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of alpha-Artemether-d3 involves the deuteration of alpha-Artemether. The process typically includes the following steps:
Deuteration of Artemisinin: Artemisinin is first converted to dihydroartemisinin, which is then subjected to deuteration using deuterium gas or deuterated reagents.
Methylation: The deuterated dihydroartemisinin is then methylated to produce this compound.
Industrial production methods for this compound are similar to those used for alpha-Artemether, with additional steps for deuteration. These methods involve the use of high-purity reagents and controlled reaction conditions to ensure the incorporation of deuterium atoms .
Analyse Chemischer Reaktionen
Alpha-Artemether-d3 undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound back to its precursor forms, such as dihydroartemisinin-d3.
Substitution: Substitution reactions involving this compound can lead to the formation of various derivatives with modified biological activities.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are typically derivatives of dihydroartemisinin-d3 .
Wissenschaftliche Forschungsanwendungen
Antimalarial Applications
1. Mechanism of Action
Alpha-Artemether-d3 operates primarily through the generation of reactive oxygen species (ROS) upon activation in the presence of iron, leading to oxidative stress in malaria parasites. This mechanism is similar to that of other artemisinin derivatives, which disrupt the parasite's cellular processes and ultimately cause cell death .
2. Efficacy Against Malaria
Research indicates that artemisinin-based therapies, including this compound, are highly effective against Plasmodium falciparum, the most virulent malaria parasite. A study reported a 100% cure rate with artemether-lumefantrine, showcasing the efficacy of artemisinin derivatives in treating uncomplicated malaria .
Table 1: Efficacy of Artemisinin Derivatives
Study Reference | Compound | Cure Rate (%) | Malaria Type |
---|---|---|---|
Artemether-lumefantrine | 100 | Plasmodium falciparum | |
Artemether | 97 | Plasmodium vivax |
Anticancer Potential
Recent studies have explored the anticancer properties of this compound and its parent compound, artemisinin. The following applications have been noted:
1. Induction of Apoptosis
this compound has demonstrated the ability to induce apoptosis in various cancer cell lines by activating caspase pathways and increasing ROS production. For instance, it has been shown to promote apoptosis in leukemia cells through mitochondrial pathways .
2. Inhibition of Cancer Cell Proliferation
In vitro studies have indicated that this compound can inhibit the proliferation of several cancer types, including gastric and colorectal cancers. The mechanism involves downregulation of anti-apoptotic proteins and modulation of signaling pathways such as Wnt/β-catenin .
Table 2: Anticancer Effects of this compound
Cancer Type | Mechanism of Action | Reference |
---|---|---|
Leukemia | Induction of mitochondrial ROS | |
Gastric Cancer | Inhibition of VEGF expression | |
Colorectal Cancer | Downregulation of β-catenin |
Safety and Toxicity Profile
The safety profile of this compound is critical for its application in both malaria and cancer treatment. Studies have indicated minimal toxicity associated with artemisinin derivatives, making them suitable for prolonged use in patients .
Case Studies
Several case studies highlight the effectiveness and safety of this compound:
- Case Study 1: A clinical trial involving patients with uncomplicated malaria treated with artemether-lumefantrine showed rapid parasite clearance and resolution of symptoms without serious adverse events, supporting the safety profile .
- Case Study 2: In a laboratory setting, this compound was tested on various cancer cell lines, demonstrating significant reductions in cell viability and induction of apoptosis, suggesting its potential as an adjunct therapy in oncology .
Wirkmechanismus
The mechanism of action of alpha-Artemether-d3 is similar to that of alpha-Artemether. It involves the generation of reactive oxygen species that damage the cellular components of the malaria parasite, Plasmodium falciparum . The compound inhibits nucleic acid and protein synthesis, leading to the death of the parasite . The molecular targets include heme, a byproduct of hemoglobin degradation, which reacts with the peroxide moiety of this compound to produce free radicals .
Vergleich Mit ähnlichen Verbindungen
Alpha-Artemether-d3 is compared with other artemisinin derivatives, such as:
Dihydroartemisinin: A more potent antimalarial agent that is also a metabolite of alpha-Artemether.
Artesunate: A water-soluble derivative used for the treatment of severe malaria.
Arteether: An oil-soluble derivative used in combination therapies for malaria.
This compound is unique due to its deuterium labeling, which makes it a valuable tool in analytical chemistry for the accurate quantification of alpha-Artemether .
Biologische Aktivität
Alpha-Artemether-d3 is a deuterated derivative of alpha-Artemether, a well-known antimalarial agent derived from the artemisinin family. This compound has gained attention in scientific research for its potential applications in pharmacokinetics, medicinal chemistry, and immunology. This article delves into the biological activities of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.
This compound exhibits its biological activity primarily through the generation of reactive oxygen species (ROS), which lead to oxidative damage in the malaria parasite Plasmodium falciparum. This mechanism is akin to that of its parent compound, alpha-Artemether, where the activation of endoperoxide bridges in the presence of iron results in the formation of free radicals that disrupt cellular integrity and function of the parasite .
2. Pharmacokinetic Properties
The pharmacokinetics of this compound have been studied to understand its absorption, distribution, metabolism, and excretion (ADME). Key findings include:
- Absorption : this compound is rapidly absorbed when administered orally or intramuscularly. Studies indicate that peak plasma concentrations are typically reached within 2-3 hours post-administration .
- Metabolism : The compound undergoes significant first-pass metabolism, primarily converting into dihydroartemisinin (DHA), which is more potent as an antimalarial agent than alpha-Artemether itself .
- Elimination : The elimination half-life is approximately 2 hours, with rapid clearance from plasma .
3. Antimalarial Activity
This compound has demonstrated substantial antimalarial activity in vitro and in vivo. Comparative studies show that while standard artemisinin derivatives exhibit potent antimalarial effects, degradation products have significantly reduced efficacy—up to 1,000-fold lower than their parent compounds .
Table 1: Antimalarial Potency Comparison
Compound | Antimalarial Potency (IC50) | Reference |
---|---|---|
Alpha-Artemether | 0.5 nM | |
This compound | Similar to Alpha-Artemether | |
Degradation Product D1 | >500 nM |
4. Immunosuppressive Effects
Research has indicated that artemisinin derivatives, including this compound, possess immunosuppressive properties. A study demonstrated that artemether can inhibit T-cell proliferation and cytokine production (IL-2 and IFN-γ) through modulation of the Ras-Raf1-ERK signaling pathway . This effect may have implications for conditions involving excessive immune responses.
Case Study: Immunosuppressive Activity
In a controlled experiment involving T lymphocytes from BALB/c mice:
- In Vitro : Artemether reduced T-cell proliferation by 40% compared to controls.
- In Vivo : Mice treated with artemether showed diminished delayed-type hypersensitivity reactions .
5. Clinical Applications and Future Directions
This compound serves as an important internal standard for quantifying alpha-Artemether in biological samples using advanced chromatographic techniques . Its role in pharmacokinetic studies aids in understanding the metabolism of artemisinin derivatives, potentially leading to improved therapeutic strategies against malaria.
Eigenschaften
IUPAC Name |
(1R,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-10-(trideuteriomethoxy)-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O5/c1-9-5-6-12-10(2)13(17-4)18-14-16(12)11(9)7-8-15(3,19-14)20-21-16/h9-14H,5-8H2,1-4H3/t9-,10-,11+,12+,13-,14-,15-,16-/m1/s1/i4D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYIRMFQILZOAM-LPUWUMSVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])O[C@H]1[C@@H]([C@@H]2CC[C@H]([C@H]3[C@]24[C@H](O1)O[C@@](CC3)(OO4)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.